Chlorocyclopentane's reactive chlorine group makes it a valuable building block in organic synthesis. Researchers can utilize it as a starting material for the creation of more complex molecules. The specific chemical reactions it can undergo include:
The chlorine atom can be readily replaced by other functional groups like hydroxyl (-OH), amine (-NH2), or thiol (-SH) through nucleophilic substitution reactions. This allows for the creation of diverse cyclopentane derivatives with various properties ScienceDirect.
Under specific conditions, the cyclopentane ring itself can be broken open, allowing the chlorocyclopentane molecule to act as a precursor for the synthesis of linear or branched carbon chains. This approach can be valuable for creating complex organic molecules with specific functionalities Organic Letters.
Chlorocyclopentane possesses some interesting solvent properties that researchers can exploit in various scientific studies. These include:
Chlorocyclopentane is a relatively nonpolar solvent, meaning it can dissolve nonpolar molecules and compounds. This makes it potentially useful for studying hydrophobic interactions in biological systems or extracting nonpolar natural products from plants Journal of Chemical Education: .
Compared to some other organic solvents, chlorocyclopentane has a lower volatility, minimizing evaporation during experiments. This can be beneficial for studies requiring controlled reaction conditions or handling air-sensitive compounds Royal Society of Chemistry.
Chlorocyclopentane is an organic compound with the molecular formula CHCl and a molecular weight of approximately 104.58 g/mol. It is a colorless liquid that is soluble in water at a concentration of 760 mg/L and has a boiling point ranging from 113°C to 114°C. The compound is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its structure consists of a cyclopentane ring with a chlorine atom attached, making it a member of the halogenated hydrocarbons.
Chlorocyclopentane is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
These reactions are crucial for synthesizing more complex organic molecules and derivatives .
Chlorocyclopentane can be synthesized through several methods:
These methods highlight its accessibility for use in various chemical syntheses .
Chlorocyclopentane serves multiple purposes in various fields:
Interaction studies involving chlorocyclopentane primarily focus on its reactivity with other chemical species. Its behavior in nucleophilic substitution reactions has been extensively studied, revealing insights into reaction mechanisms and kinetics. Additionally, its interactions with biological systems are being explored to evaluate its potential toxicity and environmental impact .
Chlorocyclopentane shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
1-Chloro-1-cyclopentene | CHCl | Contains a double bond; more reactive than chlorocyclopentane. |
Cyclopentyl chloride | CHCl | Another name for chlorocyclopentane; similar reactivity. |
2-Chlorocyclopentane-1,3-dione | CHClO | Contains additional functional groups; used in different synthetic routes. |
1-Bromocyclopentane | CHBr | Similar structure but with bromine; often exhibits different reactivity patterns. |
Chlorocyclopentane's uniqueness lies in its specific structural configuration and reactivity profile, making it particularly valuable in organic synthesis compared to these similar compounds .
Chlorocyclopentane emerged as a compound of interest during advancements in halogenation techniques in the early 20th century. While chlorinated alkanes like chloroethane were known since the 15th century, systematic synthesis of cycloalkane derivatives gained momentum with the development of radical-initiated chlorination methods. Industrial production began in the mid-20th century, leveraging cyclopentane chlorination under controlled conditions to optimize yield and purity. Early applications focused on its role as a solvent and intermediate for pharmaceuticals, with modern uses expanding to agrochemicals and polymer chemistry.
Chlorocyclopentane belongs to the haloalkane family, characterized by a five-membered cyclopentane ring substituted with a single chlorine atom. Its molecular formula (C₅H₉Cl) and structural configuration confer unique reactivity:
Property | Value |
---|---|
Molecular weight | 104.58 g/mol |
Boiling point | 114°C |
Density (25°C) | 1.005 g/mL |
Refractive index | 1.449 |
The chlorine atom occupies a equatorial position in the lowest-energy chair-like conformer, minimizing steric strain. Spectroscopic analyses (¹H NMR, IR) confirm its structure through characteristic C-Cl stretching vibrations at 550–650 cm⁻¹ and deshielded ring proton signals.
Chlorocyclopentane occupies a middle ground in halogenated cycloalkane reactivity:
Compound | Ring Size | Reactivity Profile |
---|---|---|
Chlorocyclopropane | 3 | High (ring strain) |
Chlorocyclopentane | 5 | Moderate (pseudo-rotation) |
Chlorocyclohexane | 6 | Low (chair conformation stability) |
The pseudo-rotational flexibility of the cyclopentane ring allows partial relief of torsional strain, enabling diverse reaction pathways compared to rigid cyclohexane derivatives. Its reactivity aligns with secondary alkyl halides, participating in nucleophilic substitutions (SN2) and eliminations under basic conditions.
The IUPAC name chlorocyclopentane derives from the parent cyclopentane with a chlorine substituent. Alternative designations include cyclopentyl chloride and chloro-cyclopentane. Key structural representations include:
Stereochemical considerations arise in derivatives where additional substituents create chiral centers, though the parent compound itself is achiral due to rapid ring puckering.
Flammable